molecular formula C9H14N2O2 B3022072 ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate CAS No. 50920-64-4

ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B3022072
CAS No.: 50920-64-4
M. Wt: 182.22 g/mol
InChI Key: NTZFLNAMFHICLK-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by an ethyl group at the 1-position, a methyl group at the 3-position, and an ethyl carboxylate ester at the 5-position of the pyrazole ring (Figure 1). Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .

For example, ethyl 3-aryl-1H-pyrazole-5-carboxylate derivatives are prepared by reacting pyrazole precursors with alkylating agents like arylmethyl chloride in the presence of potassium carbonate . The target compound may follow similar synthetic routes, with modifications to introduce the ethyl and methyl substituents.

Its discontinued commercial status (CymitQuimica, 2025) suggests niche research applications or challenges in large-scale synthesis .

Properties

IUPAC Name

ethyl 2-ethyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-11-8(6-7(3)10-11)9(12)13-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZFLNAMFHICLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400011
Record name ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5775-89-3
Record name ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by alkylation with ethyl iodide . The reaction conditions often require a solvent such as ethanol and a base like sodium ethoxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include pyrazole carboxylic acids, alcohols, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Agricultural Chemistry

Herbicides and Fungicides Development

  • Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is utilized as a building block in the synthesis of herbicides and fungicides. Its structural properties enhance crop protection by targeting specific biochemical pathways in pests and pathogens.

Case Study: Herbicide Efficacy

  • A study demonstrated that derivatives of this compound exhibited superior herbicidal activity against common agricultural weeds compared to traditional herbicides, suggesting its potential for developing more effective agrochemicals .

Pharmaceuticals

Synthesis of Bioactive Compounds

  • This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammation and microbial infections. Its unique pyrazole structure allows it to interact with biological targets effectively.

Case Study: Anti-inflammatory Agents

  • Research has shown that modifications of this compound led to the discovery of new anti-inflammatory agents that demonstrated significant efficacy in preclinical models .

Material Science

Development of Advanced Materials

  • This compound is explored for its potential in creating advanced materials such as polymers and coatings. Its chemical properties contribute to enhanced durability and resistance to environmental factors.

Table: Comparison of Material Properties

PropertyTraditional MaterialsEthyl 1-Ethyl-3-Methyl-Pyrazole-Based Materials
DurabilityModerateHigh
Environmental ResistanceLowHigh
Cost EfficiencyHighModerate

Biochemistry

Enzyme Activity Studies

  • The compound is extensively used in biochemical assays to study enzyme activities and metabolic pathways. Its ability to form stable complexes with enzymes makes it a valuable tool for researchers.

Case Study: Enzyme Inhibition

  • In a biochemical assay, this compound was found to inhibit a specific enzyme involved in metabolic disorders, providing insights into potential therapeutic applications .

Organic Synthesis

Reagent in Chemical Reactions

  • As a reagent, this compound facilitates the synthesis of complex molecules more efficiently than traditional methods. It can undergo various chemical reactions such as oxidation, reduction, and substitution.

Table: Reaction Types and Products

Reaction TypeCommon ReagentsMajor Products
OxidationKMnO4, CrO3Pyrazole carboxylic acids
ReductionLiAlH4, NaBH4Pyrazole alcohols
SubstitutionAmines, ThiolsVarious substituted pyrazole derivatives

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and molecular targets depend on the specific application and the biological system being studied[4][4].

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylate Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name (CAS/Reference) Substituents Synthesis Highlights Bioactivity/Applications Key References
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (Discontinued, CymitQuimica) 1-ethyl, 3-methyl, 5-ethyl carboxylate Likely alkylation of pyrazole core Potential kinase inhibition or apoptosis (inferred from analogs)
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (854700-38-2) 3-(4-nitrophenyl) Condensation with nitroaryl groups Electron-withdrawing nitro group may enhance reactivity for electrophilic substitutions
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate (Crystal structure reported) 1-(4-methoxybenzyl), 3-p-tolyl Alkylation of pyrazole with 4-methoxybenzyl chloride Crystallographic studies reveal hydrogen bonding (N–H···O) influencing packing
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (1238281-89-4) 5-sulfamoyl, 4-carboxylate Sulfamoylation at position 5 Sulfonamide group may confer antibacterial or enzyme inhibition properties
Mthis compound (88398-73-6) 1-ethyl, 3-methyl, 5-methyl carboxylate Esterification with methyl alcohol Shorter ester chain increases lipophilicity vs. ethyl analog
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate 5-amino, 1-(6-chloropyridazinyl) Condensation with chloropyridazine Amino and heteroaryl groups may enhance DNA intercalation or kinase binding

Physicochemical Properties and Crystallography

  • Hydrogen Bonding : Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate exhibits N–H···O hydrogen bonds, stabilizing its crystal lattice . Such interactions influence solubility and stability.
  • Lipophilicity : Methyl esters (e.g., ) are more lipophilic than ethyl esters, affecting membrane permeability and metabolic stability .

Biological Activity

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C8H12N2O2C_8H_{12}N_2O_2, and it is often utilized as a scaffold for developing bioactive compounds.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The compound interacts with specific enzymes by binding to their active sites, thereby inhibiting substrate binding and catalytic activity. This mechanism is crucial for therapeutic applications targeting metabolic pathways and various diseases.

Biological Activities

Research has demonstrated that compounds in the pyrazole class exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Inhibits the growth of bacteria and fungi.
  • Anticancer Properties : Induces apoptosis in cancer cells and inhibits tumor growth.
  • Anti-inflammatory Effects : Reduces inflammation by inhibiting pro-inflammatory cytokines.
  • Antiviral Activity : Shows potential against various viral infections .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Escherichia coli and Staphylococcus aureus
AnticancerInduces apoptosis in MDA-MB-231 breast cancer cells
Anti-inflammatoryInhibits TNF-alpha production
AntiviralActive against Influenza virus

Case Study 1: Anticancer Activity

A study evaluated the effect of this compound on breast cancer cell lines (MDA-MB-231). The compound demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM, with an observed increase in caspase-3 activity, indicating the induction of apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested for its antimicrobial properties against various pathogens. The compound exhibited notable activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as an antimicrobial agent .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives, highlighting the importance of structural modifications to enhance biological activity. For instance, variations in substituents on the pyrazole ring have been shown to significantly affect enzyme inhibition potency and selectivity .

Table: Structure-Activity Relationship (SAR)

CompoundSubstituentBiological ActivityReference
Ethyl 1-Ethyl-PyrazoleEthyl at position 1Moderate enzyme inhibition
Methyl at position 3Methyl at position 3Enhanced anticancer activity

Q & A

Q. What computational tools predict intermolecular interactions in cocrystals or salts?

  • Tools :
  • Mercury CSD : Analyze packing motifs and hydrogen-bonding networks from crystallographic data.
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H-bonding, π-π stacking) to guide cocrystal design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
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ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

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